2-(4-Fluorosulfonyloxyphenyl)-1,3-thiazole
Description
The Significance of Heterocyclic Compounds in Contemporary Organic Synthesis and Chemical Research
Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the field of organic chemistry. tandfonline.com Their prevalence in nature, particularly in biologically active molecules, has made them indispensable scaffolds in drug discovery and development. rsc.orgglobalresearchonline.net The unique three-dimensional arrangements and electronic properties conferred by the presence of heteroatoms such as nitrogen, sulfur, and oxygen allow for specific interactions with biological targets. tandfonline.com This structural and electronic diversity makes heterocyclic compounds versatile building blocks in the synthesis of a vast array of functional molecules.
The 1,3-thiazole ring is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom. globalresearchonline.netwikipedia.org This structural motif is a key component in numerous natural products, including vitamin B1 (thiamine), and is present in many FDA-approved drugs, highlighting its biological significance. tandfonline.comdergipark.org.tr The thiazole (B1198619) nucleus is considered a valuable pharmacophore due to its ability to engage in various biological interactions, and its derivatives have demonstrated a wide range of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netresearchgate.net
From a synthetic perspective, the thiazole ring is a versatile scaffold. researchgate.net The presence of both an electron-donating sulfur atom and an electron-withdrawing imine group results in a unique electronic distribution, making it susceptible to a variety of chemical transformations. tandfonline.com The C2 position of the thiazole ring is notably acidic, rendering it a key site for nucleophilic substitution and functionalization. wikipedia.orgresearchgate.net This reactivity, combined with the potential for substitution at other positions on the ring, allows for the generation of diverse libraries of compounds with tailored properties. tandfonline.comresearchgate.net The stability of the thiazole ring under various reaction conditions further enhances its utility in multistep synthetic sequences. tandfonline.com
Emerging Roles of Fluorosulfonyl-Containing Moieties in Chemical Transformations
Fluorosulfonyl-containing moieties, particularly the fluorosulfonate group (-OSO₂F), have gained significant traction in modern organic synthesis due to their unique reactivity and stability. enamine.net The fluorosulfonate group is an excellent leaving group, comparable in reactivity to the widely used triflate group, making it a powerful tool for promoting a variety of chemical transformations. wikipedia.org However, unlike triflates, aryl fluorosulfates can be readily and economically prepared from phenols using sulfuryl fluoride (B91410) (SO₂F₂). researchgate.net This accessibility has spurred their increasing use as versatile building blocks in organic synthesis. researchgate.net
The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability and bioavailability. fiveable.me The fluorosulfonyl group, by virtue of its fluorine atom, can impart these favorable properties to a parent molecule. fiveable.me Furthermore, the reactivity of the fluorosulfonyl moiety can be finely tuned, allowing for its application in a range of chemical reactions, from cross-coupling to the formation of covalent inhibitors. researchgate.netacs.org
The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a concept introduced by Nobel Laureate K. Barry Sharpless, has been hailed as a next-generation "click chemistry" reaction. bldpharm.com This reaction involves the exchange of a sulfur(VI) fluoride, such as a sulfonyl fluoride (R-SO₂F) or a fluorosulfate (B1228806) (R-OSO₂F), with a nucleophile. researchgate.net SuFEx chemistry is characterized by its high efficiency, broad substrate scope, and exceptional functional group tolerance. researchgate.net The reactions are typically conducted under mild conditions and are often compatible with aqueous environments, making them suitable for a wide range of applications, including bioconjugation. bldpharm.comresearchgate.net
A key feature of SuFEx is the remarkable stability of the S-F bond, which is significantly stronger than the S-Cl bond in corresponding sulfonyl chlorides. chem-station.com This stability prevents unwanted side reactions and allows for precise control over the reactivity. bldpharm.comchem-station.com The activation of the otherwise stable sulfur(VI) fluorides for exchange reactions often requires the presence of a proton or a silicon-containing reagent to facilitate the departure of the fluoride ion. chem-station.comacs.org The SuFEx reaction has found widespread use in the synthesis of polymers, the late-stage functionalization of drugs, and the development of chemical probes for studying biological systems. bldpharm.comresearchgate.net
Research Context: The Convergent Design of 2-(4-Fluorosulfonyloxyphenyl)-1,3-thiazole as a Multifunctional Chemical Entity
The design of molecules that can interact with multiple biological targets simultaneously is an increasingly important strategy in drug discovery for complex diseases. nih.govspringernature.com This "multi-target" approach often involves the integration of two or more distinct pharmacophores into a single chemical entity. nih.gov The convergent design of this compound exemplifies this strategy by combining the well-established biological relevance of the 1,3-thiazole scaffold with the unique reactive properties of the aryl fluorosulfate moiety.
In this molecular architecture, the 2-phenyl-1,3-thiazole core can serve as a recognition element, targeting specific binding sites on proteins or other biomolecules. The appended 4-fluorosulfonyloxyphenyl group, on the other hand, introduces a reactive "warhead" capable of forming a stable covalent bond with nucleophilic amino acid residues (such as tyrosine, lysine, or serine) in proximity to the binding site. acs.orgbldpharm.com This dual functionality allows this compound to act as a covalent probe or an irreversible inhibitor, offering potential advantages in terms of potency and duration of action. The strategic placement of the fluorosulfonyloxy group on the phenyl ring allows for the exploration of structure-activity relationships and the fine-tuning of both binding affinity and reactivity. This convergent design paradigm opens up avenues for the development of novel chemical tools and therapeutic agents with precisely engineered functionalities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorosulfonyloxyphenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3S2/c10-16(12,13)14-8-3-1-7(2-4-8)9-11-5-6-15-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQQWJLFEOJQBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CS2)OS(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations for 2 4 Fluorosulfonyloxyphenyl 1,3 Thiazole
Synthetic Routes to the 1,3-Thiazole Core and its Phenyl Substituents
Established Cyclization Reactions for Thiazole (B1198619) Formation (e.g., Hantzsch Synthesis, Gabriel Synthesis)
The Hantzsch thiazole synthesis , first reported in 1887, remains a cornerstone for the formation of the thiazole ring. researchgate.net This reaction involves the condensation of an α-haloketone with a thioamide. researchgate.netyoutube.com For the synthesis of 2-aryl-1,3-thiazoles, a thiobenzamide (B147508) derivative is reacted with an α-haloketone. The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The process is known for its reliability and the ability to introduce a variety of substituents on the thiazole ring. acs.org Microwave-assisted Hantzsch reactions have been shown to reduce reaction times and improve yields in some cases. youtube.com
The Gabriel synthesis , while primarily known for the synthesis of primary amines from alkyl halides, can be adapted for the formation of 2-aminothiazoles which can be further modified. However, for the direct synthesis of 2-phenylthiazoles, the Hantzsch synthesis is generally more direct.
Functionalization of Phenyl Rings for Subsequent Derivatization
A common and efficient strategy for the synthesis of substituted 2-phenyl-1,3-thiazoles is to begin with a pre-functionalized phenyl precursor. For the synthesis of the key intermediate, 2-(4-hydroxyphenyl)-1,3-thiazole, one would start with 4-hydroxythiobenzamide (B41779). This thioamide can then be subjected to the Hantzsch synthesis by reacting it with an appropriate α-haloketone, such as 2-chloroacetoacetate, to directly install the 4-hydroxyphenyl group at the 2-position of the thiazole ring. chemrxiv.org This approach avoids potentially harsh functionalization steps on the pre-formed 2-phenylthiazole, which could affect the thiazole ring itself.
Introduction of the Fluorosulfonyloxy Group via SuFEx Chemistry
The introduction of the fluorosulfonyloxy group is achieved through Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a powerful click chemistry reaction. This transformation is particularly effective for the conversion of phenols to their corresponding aryl fluorosulfates.
Reaction Conditions and Catalytic Systems for Fluorosulfate (B1228806) Formation
The SuFEx reaction for the formation of aryl fluorosulfates from phenols typically involves the reaction of the phenol (B47542) with sulfuryl fluoride (SO₂F₂) in the presence of a suitable base or catalyst. nih.gov The reaction is known for its high efficiency, selectivity, and broad functional group tolerance. chemrxiv.org
Commonly used bases include triethylamine (B128534) (TEA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). More recently, the combination of the sterically hindered guanidine (B92328) base, 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG), with hexamethyldisilazane (B44280) (HMDS) has been shown to significantly accelerate the reaction, often leading to completion within minutes at room temperature. nih.govnih.gov The presence of electron-withdrawing or electron-donating groups on the phenol can influence the reaction rate, though the reaction is generally robust. acs.orgacs.org
| Phenol Substrate | Base/Catalyst System | Solvent | Reaction Time | Yield |
|---|---|---|---|---|
| Phenol | TEA | Acetonitrile (B52724) | 2-6 hours | Excellent |
| 3-(Dimethylamino)phenol | BTMG (5 mol%), HMDS | Acetonitrile | 5 minutes | Good |
| Various Aryl Alcohols | BTMG (5 mol%), HMDS | Acetonitrile | ~15 minutes | Excellent |
| Phenols with electron-withdrawing groups | NaH | Acetonitrile | <5 minutes | Quantitative |
| Phenols with electron-donating groups | NaH | Acetonitrile | <5 minutes | Quantitative |
Regioselective Synthesis of 4-Fluorosulfonyloxyphenyl Derivatives
The SuFEx reaction exhibits excellent regioselectivity for the hydroxyl group of phenols. In molecules containing multiple nucleophilic functional groups, such as other alcohols or anilines, the SuFEx reaction with sulfuryl fluoride preferentially occurs at the phenolic hydroxyl group. chemrxiv.org This high selectivity is a key advantage of SuFEx chemistry, as it often obviates the need for protecting groups on other potentially reactive sites within the molecule. When starting with 2-(4-hydroxyphenyl)-1,3-thiazole, the reaction with sulfuryl fluoride is expected to proceed exclusively at the phenolic hydroxyl group, yielding the desired 2-(4-fluorosulfonyloxyphenyl)-1,3-thiazole.
Convergent Synthesis of this compound
A convergent synthetic approach is the most logical and efficient route to this compound. This strategy involves the separate synthesis of two key fragments, which are then combined in a final step.
Synthesis of the 2-(4-hydroxyphenyl)-1,3-thiazole intermediate: This is achieved via the Hantzsch thiazole synthesis, reacting 4-hydroxythiobenzamide with an appropriate α-haloketone. This provides the core thiazole structure with the phenyl ring already functionalized with a hydroxyl group at the desired position.
Introduction of the fluorosulfonyloxy group: The 2-(4-hydroxyphenyl)-1,3-thiazole intermediate is then subjected to a SuFEx reaction with sulfuryl fluoride (SO₂F₂) in the presence of a suitable base, such as triethylamine or a more advanced catalytic system like BTMG/HMDS. This step selectively converts the phenolic hydroxyl group into the target fluorosulfonyloxy group, completing the synthesis of this compound.
This convergent approach allows for the efficient and high-yielding preparation of the target molecule, leveraging the robustness and selectivity of both the Hantzsch synthesis and SuFEx chemistry.
Stepwise Assembly and Reaction Sequence Optimization
The construction of this compound is typically achieved through a convergent synthesis strategy where the 2-aryl-1,3-thiazole core is first assembled, followed by the functionalization of the phenyl ring with the fluorosulfate group. This sequence is generally preferred to protect the reactive and potentially sensitive fluorosulfate group from the conditions required for thiazole ring formation.
The most common and robust method for constructing the 2-phenyl-1,3-thiazole scaffold is the Hantzsch thiazole synthesis. nih.govnih.gov The optimized reaction sequence involves two primary stages:
Hantzsch Thiazole Synthesis: This step involves the condensation reaction between an α-haloketone and a thioamide. For the synthesis of the precursor, 2-(4-hydroxyphenyl)-1,3-thiazole, 4-hydroxythiobenzamide is reacted with an appropriate α-halocarbonyl compound, such as 2-bromoacetaldehyde or chloroacetaldehyde. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration to yield the aromatic thiazole ring.
Fluorosulfation of the Phenolic Precursor: The hydroxyl group of the 2-(4-hydroxyphenyl)-1,3-thiazole intermediate is converted to the fluorosulfate ester. This is typically achieved by reacting the phenol with sulfuryl fluoride (SO₂F₂) in the presence of a suitable base, such as triethylamine (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netstanford.edu The base acts as a proton scavenger, activating the phenol for nucleophilic attack on the sulfur atom of SO₂F₂.
Optimizing this sequence is critical. Performing the fluorosulfation as the final step prevents the highly electrophilic -OSO₂F group from participating in or being degraded by the conditions of the Hantzsch synthesis. The fluorosulfate group is a powerful leaving group and could be susceptible to nucleophilic attack under the reaction conditions used for ring formation.
Table 1: Optimized Stepwise Synthesis of this compound
| Step | Reaction | Starting Materials | Key Reagents | Intermediate/Product | Purpose |
| 1 | Hantzsch Thiazole Synthesis | 4-Hydroxythiobenzamide, α-Haloketone (e.g., 2-bromoacetaldehyde) | Ethanol (solvent) | 2-(4-Hydroxyphenyl)-1,3-thiazole | Assembly of the core 2-aryl-1,3-thiazole heterocyclic structure. |
| 2 | Fluorosulfation | 2-(4-Hydroxyphenyl)-1,3-thiazole | Sulfuryl fluoride (SO₂F₂), Base (e.g., Triethylamine) | This compound | Introduction of the reactive fluorosulfate functional group onto the phenolic moiety. |
Strategies for Yield Enhancement and By-product Mitigation in Fluorosulfate Synthesis
The conversion of the phenolic hydroxyl group to a fluorosulfate is the most critical step in the synthesis of this compound and requires careful control to enhance yield and mitigate the formation of by-products. Aryl fluorosulfates are valuable electrophiles, and their efficient synthesis is a subject of ongoing research. researchgate.net
Yield Enhancement Strategies:
Reagent Selection: While sulfuryl fluoride (SO₂F₂) gas is the most common and cost-effective reagent, alternative fluorosulfating agents can offer milder reaction conditions and improved yields. organic-chemistry.org Bench-stable solid reagents such as Xtalfluor-E® can convert phenols to fluorosulfates, sometimes at room temperature, offering a practical alternative to handling gaseous SO₂F₂. nih.govrsc.org
Reaction Conditions: The choice of solvent and base is crucial. Anhydrous polar aprotic solvents like acetonitrile or dichloromethane (B109758) are preferred to prevent hydrolysis of the fluorosulfate product or reagents. The base must be strong enough to deprotonate the phenol but not so nucleophilic that it reacts with the sulfuryl fluoride.
Flow Chemistry: Electrochemical synthesis in a flow reactor has been shown to dramatically accelerate sulfonyl fluoride synthesis. tue.nlresearchgate.net This technique can reduce reaction times from hours to minutes and achieve yields up to 92% by using a small inter-electrode gap that enhances mass transport. tue.nlresearchgate.netnih.gov
By-product Mitigation:
The primary by-products in fluorosulfate synthesis arise from incomplete reactions or side reactions involving moisture or excess reagents.
Hydrolysis: The fluorosulfate group can hydrolyze back to the sulfonic acid (or its salt) in the presence of water. Therefore, maintaining strictly anhydrous conditions throughout the reaction and workup is paramount.
Formation of Sulfonate Salts: If the base used for deprotonation also acts as a nucleophile, it can lead to the formation of sulfonate salts instead of the desired fluorosulfate. Using sterically hindered non-nucleophilic bases helps to prevent this side reaction.
Sulfate (B86663) Diester Formation: A potential side reaction involves a second molecule of the phenol reacting with the newly formed aryl fluorosulfate to produce a diaryl sulfate by-product. This is typically minimized by slowly adding the phenol to a solution containing the fluorosulfating agent and base, thereby keeping the phenol concentration low.
Table 2: Comparison of Fluorosulfating Reagents and Conditions for Yield Optimization
| Reagent | Typical Conditions | Advantages | Potential By-products |
| Sulfuryl Fluoride (SO₂F₂) | Base (Et₃N, DBU), Acetonitrile, 0°C to RT | Cost-effective, high atom economy | Unreacted phenol, hydrolysis to sulfonic acid |
| Thionyl Fluoride (SOF₂) | Generated in situ, Acetonitrile, RT | Can give yields of 90–99% in one hour for sulfonic acid salts. nih.govrsc.org | Sulfonyl anhydrides |
| Xtalfluor-E® | Acetonitrile, Room Temperature | Bench-stable solid, milder conditions, good yields (up to 92%). nih.govrsc.org | Amine-related impurities |
| Electrochemical Oxidation | Thiols and Potassium Fluoride (KF) in a flow cell | Very fast (minutes), high yields (>90%), avoids harsh oxidants. tue.nlresearchgate.net | Over-oxidation products |
Advanced Purification and Isolation Techniques for Organofluorine Thiazole Compounds
The purification of this compound requires techniques that can effectively separate the desired product from starting materials, reagents, and any by-products formed during the synthesis. The presence of both a heterocyclic thiazole ring and a highly fluorinated functional group imparts unique physicochemical properties that can be exploited for purification.
Chromatographic Methods: Flash column chromatography using silica (B1680970) gel is the most common method for purifying compounds of this class. A gradient elution system, typically with a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), allows for the separation of the product based on polarity. High-performance liquid chromatography (HPLC) can be used for achieving higher purity on smaller scales.
Crystallization: If the final product is a stable solid, recrystallization from an appropriate solvent system is an effective and scalable method for achieving high purity. This technique is particularly good at removing trace impurities that may co-elute with the product during chromatography.
Liquid-Liquid Extraction: A standard aqueous workup is the first step after the reaction. This involves washing the organic layer containing the product with water, dilute acid, or a mild base (like sodium bicarbonate solution) to remove water-soluble impurities, excess base, and acidic by-products. google.com Care must be taken to use mild basic solutions to avoid hydrolysis of the fluorosulfate group.
Fluorous Chemistry Techniques: The presence of the fluorosulfate group gives the molecule "fluorous" character. wikipedia.org This property can be leveraged for advanced purification using fluorous solid-phase extraction (F-SPE). In this method, a crude reaction mixture is passed through a cartridge containing a fluorous stationary phase (e.g., silica gel functionalized with perfluoroalkyl chains). The organofluorine compound is selectively retained while non-fluorinated impurities are washed away. The desired product is then eluted with a fluorinated solvent. wikipedia.org
Table 3: Purification Techniques for this compound
| Technique | Principle | Application | Advantages |
| Flash Column Chromatography | Adsorption/Partition based on polarity | Primary purification method to separate product from starting materials and major by-products. | Highly versatile, applicable to a wide range of compounds. |
| Recrystallization | Differential solubility | Final purification of solid products to achieve high purity. | Can be highly effective for removing trace impurities; scalable. |
| Liquid-Liquid Extraction | Partitioning between immiscible liquid phases | Initial workup to remove water-soluble reagents and salts. | Simple, rapid, and effective for initial cleanup. |
| Fluorous Solid-Phase Extraction (F-SPE) | "Like-dissolves-like" interaction with a fluorinated stationary phase | Selective isolation of the fluorinated product from non-fluorinated impurities. | Highly selective for fluorinated compounds, simplifies purification. |
Comprehensive Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. Through the analysis of various nuclei, including ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis of the Thiazole (B1198619) and Phenyl Frameworks
The ¹H and ¹³C NMR spectra provide fundamental information about the hydrogen and carbon environments within the molecule. The expected chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the adjacent functional groups.
The ¹H NMR spectrum is anticipated to show distinct signals for the protons on the thiazole and phenyl rings. The thiazole protons typically appear in the downfield region of the spectrum. The para-substituted phenyl ring will exhibit a characteristic pattern of two doublets, arising from the coupling between adjacent aromatic protons.
The ¹³C NMR spectrum complements the proton data by identifying all unique carbon atoms. The chemical shifts of the carbons in the thiazole ring and the phenyl ring are diagnostic of their electronic environment. Carbons directly attached to electronegative atoms like nitrogen, sulfur, and oxygen are shifted significantly downfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Thiazole H-4 | ~7.5 - 7.7 | ~120 - 125 |
| Thiazole H-5 | ~8.0 - 8.2 | ~140 - 145 |
| Phenyl H-2', H-6' | ~8.0 - 8.2 (d) | ~128 - 132 |
| Phenyl H-3', H-5' | ~7.4 - 7.6 (d) | ~121 - 125 |
| Thiazole C-2 | - | ~168 - 172 |
| Thiazole C-4 | - | ~120 - 125 |
| Thiazole C-5 | - | ~140 - 145 |
| Phenyl C-1' | - | ~130 - 135 |
| Phenyl C-2', C-6' | - | ~128 - 132 |
| Phenyl C-3', C-5' | - | ~121 - 125 |
| Phenyl C-4' | - | ~150 - 155 |
Note: Predicted values are based on analogous structures and chemical shift theory. Actual experimental values may vary based on solvent and experimental conditions. (d) = doublet.
Fluorine-19 (¹⁹F) NMR for Fluorosulfonyloxy Moiety Confirmation
¹⁹F NMR is a highly sensitive technique used specifically to identify and characterize fluorine-containing functional groups. nih.gov The fluorosulfonyloxy (-OSO₂F) group in the target molecule is expected to produce a single, sharp resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is a key indicator of the fluorine's chemical environment and confirms the integrity of the sulfonyl fluoride (B91410) moiety. cnr.it The absence of coupling in the broadband proton-decoupled ¹⁹F spectrum would indicate no nearby fluorine or hydrogen atoms, as expected for this structure.
Table 2: Predicted ¹⁹F NMR Data
| Fluorine Environment | Predicted ¹⁹F Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -OSO₂F | +35 to +50 | Singlet |
Note: Chemical shifts are relative to a standard reference (e.g., CFCl₃).
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
While 1D NMR provides information on chemical shifts, 2D NMR experiments are essential for unambiguously assigning these signals and confirming the connectivity between atoms. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2-(4-Fluorosulfonyloxyphenyl)-1,3-thiazole, COSY would show correlations between the adjacent protons on the phenyl ring (H-2'/H-3' and H-5'/H-6') and between the protons on the thiazole ring (H-4/H-5), confirming their respective spin systems. sdsu.eduresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). rsc.org This technique is invaluable for assigning the carbon signals of the thiazole and phenyl rings by linking them to their known proton resonances. For example, the signal for the thiazole H-5 proton would show a cross-peak to the thiazole C-5 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. rsc.org This is crucial for connecting the different fragments of the molecule. Key expected correlations would include the thiazole H-5 proton showing a correlation to the phenyl C-1' carbon, definitively linking the two ring systems. Similarly, phenyl protons H-3' and H-5' would be expected to correlate to the C-4' carbon, which is attached to the fluorosulfonyloxy group.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of the compound and provides structural information through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₉H₆FNO₃S₂), the exact mass can be calculated and observed.
The high-resolution mass spectrum (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern upon electron ionization (EI-MS) is predictable. The molecular ion peak [M]⁺ would be prominent. semanticscholar.org Characteristic fragment ions would likely result from the cleavage of the relatively weak S-O and S-F bonds.
Table 3: Predicted Mass Spectrometry Data
| Parameter | Predicted Value (m/z) | Interpretation |
|---|---|---|
| Molecular Ion [M]⁺ | 258.98 | Molecular weight of the compound |
| Fragment 1 | 176.01 | Loss of the fluorosulfonyl group [-SO₂F] |
| Fragment 2 | 160.02 | Loss of the fluorosulfonyloxy group [-OSO₂F] |
| Fragment 3 | 85.98 | Thiazole ring fragment |
Note: m/z values are for the most abundant isotopes.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.
Table 4: Characteristic IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Phenyl and Thiazole Rings |
| C=N and C=C Stretch | 1650 - 1450 | Thiazole Ring |
| S=O Asymmetric Stretch | 1420 - 1380 | Fluorosulfonyloxy Group |
| S=O Symmetric Stretch | 1210 - 1180 | Fluorosulfonyloxy Group |
| S-O Stretch | 900 - 800 | Fluorosulfonyloxy Group |
| S-F Stretch | 850 - 750 | Fluorosulfonyloxy Group |
Source: Data derived from typical functional group absorption ranges. researchgate.netnist.gov
X-ray Diffraction Crystallography for Solid-State Molecular Geometry Determination (if applicable)
Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would provide the most definitive structural information in the solid state. This powerful technique would allow for the precise determination of:
Bond lengths and angles: Confirming the exact geometric parameters of the entire molecule.
Conformation: Revealing the dihedral angle between the thiazole and phenyl rings, which indicates the degree of planarity or twist in the molecule's solid-state conformation.
Intermolecular interactions: Identifying any significant non-covalent interactions, such as π-π stacking or hydrogen bonding, that dictate the crystal packing arrangement. nih.govmdpi.com
As of the current literature survey, a public crystal structure for this compound has not been reported. Such an analysis would be a valuable contribution to fully characterizing this compound.
Reactivity Profiles and Mechanistic Investigations of 2 4 Fluorosulfonyloxyphenyl 1,3 Thiazole
Chemical Reactivity of the 1,3-Thiazole Heterocycle
The 1,3-thiazole ring is an aromatic heterocycle containing both sulfur and nitrogen, which results in a unique distribution of electron density and a rich profile of chemical reactivity. numberanalytics.com Its aromaticity is due to the delocalization of a lone pair of electrons from the sulfur atom across the ring. chemicalbook.com
The electronic structure of the thiazole (B1198619) ring dictates its behavior towards electrophiles and nucleophiles. The C2 position is the most electron-deficient, making it susceptible to nucleophilic attack. chemicalbook.compharmaguideline.com Conversely, the C5 position is electron-rich, rendering it the primary site for electrophilic substitution. chemicalbook.compharmaguideline.comwikipedia.org The C4 position is considered nearly neutral. pharmaguideline.com
Nucleophilic Reactivity: The proton at the C2 position of the thiazole ring is acidic and can be removed by strong bases like organolithium compounds. pharmaguideline.com This deprotonation generates a nucleophilic C2-carbanion that can react with a variety of electrophiles, including aldehydes and alkyl halides. pharmaguideline.com Nucleophilic substitution reactions can also occur, particularly if a good leaving group is present on the ring. numberanalytics.com The C2 position is most vulnerable to nucleophilic attack, though this often requires either a strong nucleophile or activation of the ring. pharmaguideline.com
Electrophilic Reactivity: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, preferentially occur at the C5 position. numberanalytics.compharmaguideline.com If the C5 position is already occupied, electrophilic attack at other positions is unlikely. pharmaguideline.com The presence of electron-donating groups at the C2 position can further facilitate electrophilic attack at C5, even under mild conditions. pharmaguideline.com
Table 1: Regioselectivity of Reactions on the 1,3-Thiazole Ring
| Position | Electronic Character | Preferred Reaction Type | Example Reactions |
|---|---|---|---|
| C2 | Electron-deficient | Nucleophilic Attack/Substitution | Deprotonation with organolithium reagents, substitution of halogens. pharmaguideline.com |
| C4 | Near-neutral | - | Generally less reactive towards simple electrophilic/nucleophilic attack. pharmaguideline.com |
| C5 | Electron-rich | Electrophilic Substitution | Halogenation, Nitration, Sulfonation, Friedel-Crafts Acylation. numberanalytics.compharmaguideline.com |
| N3 | Basic | Protonation / Alkylation | Reaction with acids or alkyl halides to form thiazolium cations. pharmaguideline.com |
Substituents attached to the thiazole ring can undergo various chemical transformations, often influenced by the electronic nature of the ring position to which they are attached.
Due to the electron-deficient nature of the C2 position, substituents at this location exhibit specific reactivity. ias.ac.in For example, 2-methyl groups are activated and can participate in condensation reactions with aldehydes. pharmaguideline.com Halogens at the C2 position are readily displaced by nucleophiles. ias.ac.in
At other positions, standard functional group transformations can be performed. For instance, 2-amino-4-substituted-thiazoles are versatile intermediates where the amino group can react with isocyanates and isothiocyanates, or undergo Mannich reactions, without altering the thiazole ring itself. tandfonline.comtandfonline.com These reactions allow for the elaboration of the thiazole core into more complex structures. tandfonline.com
Table 2: Selected Reactions of Thiazole Substituents
| Position | Substituent | Reagent(s) | Product Type |
|---|---|---|---|
| C2 | -CH₃ | Aromatic Aldehydes | Styryl-thiazole derivatives via condensation. pharmaguideline.com |
| C2 | -NH₂ | Isocyanates / Isothiocyanates | N-Thiazolyl ureas / thioureas. tandfonline.com |
| C2 | -Br | Nucleophiles | 2-Substituted thiazoles via nucleophilic aromatic substitution. ias.ac.in |
| C5 | -H | N-Bromosuccinimide (NBS) | 5-Bromo-thiazole via electrophilic halogenation. numberanalytics.com |
Chemical Reactivity of the Fluorosulfonyloxy (-OSO₂F) Group
The fluorosulfonyloxy (or fluorosulfate) group is a key functional moiety that has gained significant attention for its unique balance of stability and "clickable" reactivity. nih.govresearchgate.net
Aryl fluorosulfates are effective electrophiles that can react with various nucleophiles. enamine.netacs.org This reactivity is particularly relevant in chemical biology, where the fluorosulfate (B1228806) group has been shown to chemoselectively react with the nucleophilic side chains of amino acid residues such as tyrosine, lysine, serine, and histidine within proteins. enamine.netresearchgate.net
The electrophilicity of the sulfur atom in the fluorosulfate group is somewhat lower than that in a sulfonyl fluoride (B91410) due to resonance stabilization from the adjacent oxygen atom. acs.org This moderated reactivity contributes to greater selectivity. researchgate.net The reaction is often context-dependent, meaning the fluorosulfate group is generally unreactive until activated by the specific microenvironment of a protein binding pocket. acs.org This proximity-enabled reactivity makes aryl fluorosulfates valuable tools for covalent labeling of proteins. acs.org
The fluorosulfate group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click reaction used for reliably connecting molecular modules. nih.govresearchgate.net In this context, the S(VI)-F bond is typically inert but possesses a latent electrophilicity that can be unleashed under specific conditions to react rapidly and selectively. researchgate.netnih.gov
SuFEx reactions involving aryl fluorosulfates often proceed via the base-mediated exchange with nucleophiles like phenols (often as their silyl (B83357) ethers) or amines to form stable sulfate (B86663) or sulfamide (B24259) linkages. nih.govnih.gov The process is characterized by its efficiency, high yields, and orthogonality to other click reactions. researchgate.net This latent reactivity allows the fluorosulfate group to remain dormant through various synthetic steps until its connective function is desired. researchgate.net
A defining feature of the fluorosulfate group is its remarkable stability under a wide range of conditions, which contrasts with its potent, triggerable reactivity. nih.govresearchgate.net Aryl fluorosulfates are generally stable to hydrolysis under neutral or acidic conditions and are resistant to reduction and thermolysis. enamine.netsigmaaldrich.com
This stability allows the fluorosulfate moiety to be carried through multi-step syntheses. acs.org The reactivity can be controlled and initiated when needed, a property described as "templated reactivity". acs.org For example, while stable in aqueous buffers, the reactivity of an aryl fluorosulfate is dramatically enhanced within the confined space of a protein's active site, where specific interactions can stabilize the transition state of the nucleophilic attack. acs.orgresearchgate.net This balance between stability and controlled, context-dependent reactivity is a key reason for the growing application of fluorosulfate-containing compounds in drug discovery and chemical biology. nih.govresearchgate.net
Exploration of Reaction Mechanisms
The reactions of 2-(4-fluorosulfonyloxyphenyl)-1,3-thiazole are expected to proceed through mechanisms characteristic of aryl fluorosulfonates. These include nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The specific pathway is influenced by the nature of the nucleophile, the presence of a catalyst, and the reaction conditions.
Kinetic investigations of nucleophilic aromatic substitution reactions involving aryl fluorosulfonates and various nucleophiles have been performed. For instance, the reaction of aryl fluorosulfonates with tetramethylammonium (B1211777) fluoride has been studied, revealing insights into the deoxyfluorination process. acs.org Hammett plots for such reactions typically show a positive rho (ρ) value, indicating that electron-withdrawing substituents on the aryl ring accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate. acs.org The 2-(1,3-thiazolyl) group is known to be electron-withdrawing, and thus would be expected to enhance the rate of nucleophilic substitution at the C4 position of the phenyl ring.
Comparative kinetic studies have also been conducted to assess the relative reactivity of aryl fluorosulfonates against other common electrophiles like aryl triflates, bromides, and chlorides in cross-coupling reactions. In many instances, aryl fluorosulfonates exhibit reactivity comparable to or even greater than that of aryl triflates. semanticscholar.org
The table below summarizes representative kinetic data for the reaction of a generic aryl fluorosulfate with a nucleophile, illustrating the effect of reaction conditions on the observed rate constant.
| Nucleophile | Solvent | Temperature (°C) | kobs (s-1) |
| Fluoride | Acetonitrile (B52724) | 80 | 1.5 x 10-4 |
| Amine | DMF | 100 | 3.2 x 10-5 |
| Thiolate | DMSO | 60 | 8.9 x 10-4 |
| Note: The data in this table is illustrative and based on general reactivity trends of aryl fluorosulfonates, not specific to this compound. |
The reaction pathways and transition states for transformations of aryl fluorosulfonates have been elucidated through a combination of experimental and computational studies.
Nucleophilic Aromatic Substitution (SNAr): In the absence of a transition metal catalyst, the reaction with a nucleophile typically proceeds via a classical SNAr mechanism. This pathway involves two steps:
Addition of the nucleophile to the ipso-carbon, forming a resonance-stabilized pentadienyl anion known as a Meisenheimer complex. This is generally the rate-determining step.
Elimination of the fluorosulfate leaving group to restore the aromaticity of the ring.
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to model the transition states of these reactions. acs.org For the reaction of an aryl fluorosulfate with a nucleophile, the transition state for the formation of the Meisenheimer complex would involve the partial formation of the new carbon-nucleophile bond and a significant localization of negative charge on the aromatic ring. The electron-withdrawing nature of the 2-(1,3-thiazolyl) substituent would be expected to stabilize this transition state, thereby lowering the activation energy.
Sulfur(VI) Fluoride Exchange (SuFEx) Reactivity: A noteworthy reaction pathway for aryl fluorosulfonates is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. This "click chemistry" process involves the reaction of the fluorosulfate group with a nucleophile, leading to the formation of a sulfonyl-linked product. Computational studies on the SuFEx reaction between phenyl fluorosulfate and anionic fluoride have estimated a low activation barrier, suggesting a facile process. nih.gov The reaction is proposed to proceed through a pentacoordinated "ate"-complex intermediate where the incoming and outgoing fluorine atoms occupy axial positions. nih.gov The reactivity of the fluorosulfate group in this compound towards SuFEx reactions would be influenced by the electronic properties of the thiazole ring.
Transition-Metal-Catalyzed Cross-Coupling: this compound is also an excellent substrate for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. nih.govrsc.org The generally accepted mechanism for these reactions involves a catalytic cycle:
Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0)) inserts into the carbon-oxygen bond of the fluorosulfate group to form an organometallic intermediate.
Transmetalation (for Suzuki-Miyaura): The organometallic intermediate reacts with a second reagent (e.g., an organoboron compound) to exchange ligands.
Reductive Elimination: The desired cross-coupled product is formed, and the catalyst is regenerated.
Computational studies have been used to investigate the energetics of these catalytic cycles and to understand the role of ligands in promoting the desired transformations. researchgate.net The thiazole moiety can potentially coordinate with the metal center, influencing the catalytic activity and selectivity of the reaction.
Computational Chemistry and Theoretical Characterization of 2 4 Fluorosulfonyloxyphenyl 1,3 Thiazole
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level. dntb.gov.uaucm.es These theoretical methods provide a framework for predicting various molecular attributes that are crucial for applications in medicinal chemistry and materials science.
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed for its balance of accuracy and computational cost in predicting the ground-state properties of molecules. For numerous thiazole (B1198619) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), have been instrumental in providing detailed molecular insights. researchgate.netresearchgate.net
This analysis would involve calculating the most stable three-dimensional arrangement of the atoms in 2-(4-Fluorosulfonyloxyphenyl)-1,3-thiazole, identifying key bond lengths, bond angles, and dihedral angles. A conformational analysis would explore the energy variations with the rotation of single bonds, particularly the bond connecting the phenyl and thiazole rings, to identify energy minima and transition states.
Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. sciensage.inforesearchgate.net This analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. ajchem-a.commaterialsciencejournal.org For a theoretical study of this compound, FMO analysis would map the distribution of these orbitals across the molecule to predict sites of nucleophilic and electrophilic attack.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.net It uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. An MEP analysis for this compound would identify the most likely sites for electrophilic and nucleophilic interactions.
While DFT is a primary tool, other methods offer a basis for comparison. Ab initio methods, such as Hartree-Fock (HF), provide calculations from first principles without empirical parameters, offering a different theoretical perspective. mdpi.com Semi-empirical methods, which use some experimental parameters, could also be employed for a faster, albeit typically less accurate, computational analysis. A comparative study using these methods would help validate the results obtained from DFT calculations.
Until dedicated computational studies are performed and published for this compound, a scientifically accurate and detailed article on its theoretical characterization cannot be completed. The methodologies are well-established, but their application to this specific compound is necessary to generate the required data.
Density Functional Theory (DFT) for Ground State Properties
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
MD simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the molecule's behavior over time, researchers can gain insights into its flexibility, conformational changes, and interactions with its environment.
Conformational Flexibility and Rotational Barriers
Table 1: Hypothetical Rotational Barrier Data for this compound
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 | 5.2 |
| 30 | 2.1 |
| 60 | 0.0 |
| 90 | 2.5 |
| 120 | 4.8 |
| 180 | 6.0 |
This table is illustrative and not based on experimental or calculated data.
Solvent Effects and Solvation Dynamics
The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can model the interactions between this compound and various solvent molecules. This would reveal information about the formation of solvation shells, the dynamics of solvent reorganization around the solute, and how the solvent affects the conformational preferences of the molecule.
Prediction and Analysis of Spectroscopic Data
Computational methods are invaluable for predicting and interpreting spectroscopic data, which provides a fingerprint of a molecule's structure and electronic properties.
Time-Dependent DFT (TD-DFT) for Electronic Absorption and Emission Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the excited state properties of molecules. It can predict the electronic absorption (UV-Vis) and emission (fluorescence) spectra. For this compound, TD-DFT calculations would identify the wavelengths of maximum absorption and emission, as well as the nature of the electronic transitions involved (e.g., π-π* or n-π* transitions).
Table 2: Hypothetical TD-DFT Predicted Absorption Maxima for this compound
| Solvent | Predicted λmax (nm) | Oscillator Strength |
| Gas Phase | 285 | 0.45 |
| Ethanol | 292 | 0.48 |
| Dichloromethane (B109758) | 290 | 0.47 |
This table is illustrative and not based on experimental or calculated data.
Computational NMR Chemical Shift and Coupling Constant Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods, often employing DFT, can predict the ¹H, ¹³C, and even ¹⁹F NMR chemical shifts and coupling constants for this compound. These predicted spectra can aid in the assignment of experimental data and provide a deeper understanding of the electronic environment of the different nuclei within the molecule.
In Silico Molecular Interaction Studies for Chemical System Design
In silico studies can predict how a molecule might interact with other chemical species or biological targets. For this compound, molecular docking simulations could be employed to predict its binding affinity and mode of interaction with a hypothetical protein active site. Such studies are crucial in the early stages of drug discovery and materials science for designing new chemical systems with desired properties. These simulations would highlight key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Molecular Docking for Exploring Potential Binding Site Interactions with Chemical Receptors or Material Surfaces
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and materials science for understanding and predicting interactions at a molecular level.
In a hypothetical study of this compound, molecular docking simulations would be employed to explore its binding modes with various protein receptors or its adsorption characteristics on different material surfaces. The process would involve preparing a 3D model of the thiazole derivative and docking it into the binding site of a selected target. The results would be analyzed based on scoring functions that estimate the binding affinity. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, would be identified to understand the basis of the binding.
For instance, were this compound to be investigated as a potential enzyme inhibitor, docking studies would reveal the specific amino acid residues in the active site that it interacts with. This information is crucial for structure-activity relationship (SAR) studies and for designing more potent and selective analogs.
Table 1: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | LYS745, GLU762, ASP810 |
| Hydrogen Bond Interactions | 2 (with LYS745, ASP810) |
| Hydrophobic Interactions | Phenyl ring with LEU788, VAL726 |
| Electrostatic Interactions | Sulfonyl group with LYS745 |
This table is illustrative and not based on experimental data.
Ligand Efficiency and Interaction Energy Calculations
Beyond initial docking scores, a deeper analysis of the binding energetics is essential for a comprehensive understanding of a ligand's potential.
Ligand Efficiency (LE) is a metric used to optimize the binding affinity of a compound in relation to its size. It is calculated by dividing the binding affinity by the number of non-hydrogen atoms. This metric helps in identifying small, efficient fragments that can be developed into more potent leads during drug discovery. For this compound, calculating its LE against various targets would provide a measure of its optimization potential.
Interaction Energy Calculations provide a more detailed breakdown of the forces driving the binding. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to calculate the binding free energy. These calculations dissect the total energy into contributions from van der Waals forces, electrostatic interactions, polar solvation energies, and non-polar solvation energies. This detailed energy profile helps in understanding the key drivers of binding and can guide the chemical modification of the ligand to improve its affinity and specificity.
Table 2: Hypothetical Interaction Energy Profile for this compound
| Energy Component | Contribution (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.8 |
| Polar Solvation Energy | +50.5 |
| Non-polar Solvation Energy | -4.0 |
| Total Binding Free Energy | -19.5 |
This table is illustrative and not based on experimental data.
While specific computational studies on this compound are not currently available in the public domain, the methodologies described here represent the standard and rigorous approach that would be taken to characterize its molecular interactions and guide its potential applications in medicine or materials science.
Advanced Chemical Applications and Methodological Contributions
Leveraging the Fluorosulfonyloxy Group for Advanced SuFEx Chemistry
The presence of the fluorosulfonyloxy (-OSO₂F) group on the phenyl ring of 2-(4-Fluorosulfonyloxyphenyl)-1,3-thiazole is central to its utility in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry. SuFEx, a next-generation click chemistry, relies on the remarkable stability of the S(VI)-F bond and its selective reactivity with nucleophiles. This allows for the creation of robust covalent linkages under mild conditions, a significant advantage in complex chemical syntheses.
Functionalization of Complex Chemical Architectures
The fluorosulfonyloxy group acts as a latent electrophile, which, upon activation, can react with a wide array of nucleophiles, including phenols, amines, and thiols. This reactivity makes this compound an excellent reagent for the late-stage functionalization of complex molecules. The ability to introduce the thiazole (B1198619) moiety onto intricate molecular scaffolds opens up new avenues for modifying the properties of bioactive compounds and natural products. The resulting sulfonate or sulfonamide linkages are exceptionally stable, ensuring the integrity of the newly formed conjugate.
Surface Modification and Polymer Chemistry Applications via SuFEx Linkages
The principles of SuFEx chemistry extend to the modification of surfaces and the synthesis of novel polymers. This compound can be employed to graft a layer of thiazole-containing molecules onto various substrates, thereby altering their surface properties. This has potential applications in areas such as biocompatible coatings and specialized sensor surfaces. In polymer chemistry, this compound can serve as a monomer or a cross-linking agent. The robust nature of the SuFEx linkage can impart enhanced thermal and chemical stability to the resulting polymers.
Role as a Versatile Synthetic Intermediate in Organic Synthesis
Beyond its role in SuFEx chemistry, this compound is a valuable and versatile intermediate in organic synthesis. The thiazole ring itself is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.
Precursor for Diverse Thiazole Derivatives with Tunable Functionalities
The inherent reactivity of the thiazole ring, coupled with the reactivity of the fluorosulfonyloxy group, allows for the synthesis of a diverse library of thiazole derivatives. The fluorosulfonyloxy group can be transformed into other functional groups, or it can be displaced by various nucleophiles, leading to a wide range of substituted phenylthiazoles. Furthermore, the thiazole ring can undergo various transformations, such as electrophilic substitution or metal-catalyzed cross-coupling reactions, to introduce additional functional groups. This dual reactivity allows for the fine-tuning of the electronic and steric properties of the resulting molecules.
| Starting Material | Reagent/Condition | Product | Potential Functionality |
| This compound | Phenol (B47542), Base | 2-(4-(Phenoxysulfonyl)phenyl)-1,3-thiazole | Modified electronic properties |
| This compound | Amine, Base | 2-(4-(Aminosulfonyl)phenyl)-1,3-thiazole | Introduction of hydrogen bonding capabilities |
| This compound | Organometallic reagent | 2-(4-Substituted-phenyl)-1,3-thiazole | Carbon-carbon bond formation |
Strategies for Orthogonal Functional Group Transformations
A key advantage of using this compound as a synthetic intermediate is the potential for orthogonal functional group transformations. The reactivity of the fluorosulfonyloxy group and the thiazole ring can be selectively addressed by choosing appropriate reaction conditions. For instance, the SuFEx reaction can be performed under conditions that leave the thiazole ring untouched, and vice versa. This orthogonality is crucial for the efficient synthesis of complex molecules with multiple functional groups, as it minimizes the need for protecting group manipulations.
Contributions to Materials Science through Thiazole Scaffolds
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Therefore, the requested article cannot be generated at this time. Further research and publication on the specific applications of “this compound” would be required to fulfill this request.
Future Research Perspectives and Directions
Innovations in Green Synthetic Methodologies for Fluorosulfonylated Thiazoles
The development of environmentally benign synthetic routes for fluorosulfonylated thiazoles is a critical area for future research. Traditional synthetic methods often rely on harsh reagents and generate significant chemical waste. bepls.com Green chemistry approaches aim to mitigate these issues through the use of renewable starting materials, non-toxic catalysts, and energy-efficient reaction conditions.
Future research in this area is likely to focus on several key strategies:
Microwave-Assisted and Ultrasound-Mediated Synthesis: These techniques can significantly reduce reaction times and improve yields for the synthesis of thiazole (B1198619) derivatives. bepls.com
Green Solvents and Catalysts: The use of water, supercritical fluids, or biodegradable solvents in combination with recyclable and non-toxic catalysts can drastically reduce the environmental impact of chemical synthesis.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability of the synthesis of fluorosulfonylated compounds.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry that will be central to the development of new synthetic methods for these compounds.
Recent advancements in the green synthesis of sulfonyl fluorides, such as the use of potassium fluoride (B91410) as a fluorine source and eco-friendly oxidants, provide a solid foundation for the development of sustainable methods for producing fluorosulfonylated thiazoles. mdpi.com
Computational Design of Novel Thiazole-Fluorosulfonate Hybrids with Tuned Reactivity
Computational chemistry offers powerful tools for the rational design of novel thiazole-fluorosulfonate hybrids with precisely tuned reactivity. Methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies can provide deep insights into the electronic properties and reactivity of these molecules.
Key areas of future computational research will likely include:
Predictive Modeling of Reactivity: DFT calculations can be used to model the electronic structure of thiazole-fluorosulfonate hybrids and predict how different substituents on the thiazole ring will affect the reactivity of the fluorosulfonate group. This will enable the in silico design of SuFEx linkers with tailored reactivity for specific applications.
QSAR for Reactivity and Biological Activity: QSAR models can be developed to establish correlations between the structural features of these hybrids and their chemical reactivity or biological activity. This will facilitate the rapid screening of virtual libraries of compounds to identify candidates with desired properties.
Molecular Docking Studies: For applications in drug discovery, molecular docking simulations can be used to predict the binding interactions of thiazole-fluorosulfonate hybrids with biological targets, guiding the design of potent and selective covalent inhibitors. nih.govnih.gov
The integration of these computational approaches will accelerate the discovery and development of new functional molecules based on the thiazole-fluorosulfonate scaffold.
Exploration of SuFEx-Based Chemical Conjugation Strategies in Material Assembly
The fluorosulfonate group in 2-(4-Fluorosulfonyloxyphenyl)-1,3-thiazole makes it an ideal candidate for use in SuFEx-based chemical conjugation strategies for the assembly of advanced materials. SuFEx chemistry has been successfully employed for the modification of polymers and the functionalization of surfaces. bioascent.combioanalysis-zone.com
Future research in this domain is expected to explore:
Functional Polymers: The incorporation of thiazole-fluorosulfonate monomers into polymers can be used to create materials with novel electronic, optical, or biological properties. The thiazole unit can introduce functionalities such as fluorescence or metal-binding capabilities.
Surface Modification: The covalent attachment of this compound to surfaces can be used to alter their properties, for example, to create biocompatible coatings for medical devices or to develop new sensors.
Bioconjugation: The high efficiency and orthogonality of SuFEx chemistry make it a promising tool for the conjugation of thiazole-fluorosulfonate linkers to biomolecules, such as proteins and nucleic acids, for applications in diagnostics and therapeutics. researchgate.net
The versatility of SuFEx chemistry, combined with the diverse properties of the thiazole ring, will drive the development of a wide range of new materials with tailored functionalities.
Development of High-Throughput Screening Methods for Chemical Reactivity and Synthetic Optimization
To fully realize the potential of thiazole-fluorosulfonate hybrids, the development of high-throughput screening (HTS) methods is essential. HTS allows for the rapid evaluation of large libraries of compounds, accelerating the discovery of molecules with desired properties and the optimization of synthetic reactions.
Future efforts in this area will likely focus on:
HTS for Reactivity Profiling: Miniaturized and automated screening platforms can be developed to rapidly assess the reactivity of libraries of thiazole-fluorosulfonate hybrids with various nucleophiles. This will provide valuable data for the development of QSAR models and the selection of linkers for specific applications.
Automated Synthesis and Optimization: Robotic platforms can be used to perform and optimize the synthesis of these compounds in a high-throughput manner, enabling the rapid exploration of reaction conditions and the efficient production of compound libraries.
HTS for Covalent Inhibitor Discovery: The reactivity of the fluorosulfonate group makes these compounds ideal candidates for the development of covalent inhibitors. HTS assays can be designed to screen for compounds that covalently modify specific biological targets. nih.govbioascent.combioanalysis-zone.com
The integration of HTS with computational design and green chemistry will create a powerful pipeline for the discovery and development of novel functional molecules based on the this compound scaffold. nih.govacs.orgchemrxiv.orgjk-sci.comnih.gov
Q & A
Q. What are the common synthetic routes for preparing 2-(4-Fluorosulfonyloxyphenyl)-1,3-thiazole, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones or esters.
- Step 2 : Functionalization at the 2-position of the thiazole ring. For fluorosulfonyloxy groups, sulfonation using fluorosulfonic acid or sulfur trioxide followed by nucleophilic substitution is common .
- Step 3 : Coupling reactions (e.g., Suzuki-Miyaura) to attach the phenyl ring, with careful control of temperature (60–80°C) and catalyst systems (Pd(PPh₃)₄) .
Optimization : Monitor reaction progress via TLC/HPLC and adjust solvent polarity (e.g., DMF for polar intermediates) to improve yield .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- NMR (¹H/¹³C) : Assign aromatic protons (δ 7.2–8.1 ppm) and thiazole carbons (δ 150–160 ppm). Fluorine-19 NMR confirms the presence of the fluorosulfonyloxy group (δ ~120 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns for structural validation.
- X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects of the sulfonyloxy group .
- HPLC-PDA : Assess purity (>95% required for biological assays) .
Q. How does solvent choice and pH influence the stability of this compound?
- Solvent : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance stability by minimizing hydrolysis of the sulfonyloxy group. Avoid protic solvents (e.g., methanol) .
- pH : Neutral to slightly acidic conditions (pH 5–7) are optimal. Alkaline conditions (pH >8) promote sulfonate ester hydrolysis, degrading the compound .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities (e.g., varying IC₅₀ values) across studies?
- Standardize Assays : Use identical cell lines (e.g., MCF7 for anticancer studies) and control for metabolic interference (e.g., CYP450 activity) .
- Structural Validation : Confirm batch-to-batch purity via NMR and HPLC to rule out impurities affecting activity .
- Mechanistic Studies : Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target interactions .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the fluorosulfonyloxy group’s pharmacological profile?
Q. What computational tools are recommended to predict the compound’s interaction with biological targets?
- Molecular Docking (AutoDock Vina) : Model binding to enzymes (e.g., carbonic anhydrase IX) using PDB structures (e.g., 3IAI) .
- MD Simulations (GROMACS) : Assess dynamic stability of ligand-target complexes over 100-ns trajectories .
- QSAR Models : Train datasets on thiazole derivatives’ logP and IC₅₀ values to predict bioavailability .
Q. How can researchers address discrepancies in solubility data between computational predictions and experimental results?
- Experimental Validation : Use shake-flask method with UV-Vis quantification in buffers (pH 1–7.4) .
- Co-solvent Systems : Test DMSO/PBS mixtures (≤1% DMSO) to mimic physiological conditions without precipitation .
- Computational Refinement : Adjust logS calculations in software like ACD/Labs using experimentally derived Hansen solubility parameters .
Methodological Considerations
Q. What in vitro assays are most suitable for evaluating the compound’s enzyme inhibition potential?
- Fluorogenic Assays : Use substrates like 4-nitrophenyl acetate for esterase inhibition studies (λ = 405 nm) .
- Kinetic Analysis : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots under varied substrate concentrations .
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Q. How should researchers design stability studies for long-term storage?
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 6 months and monitor degradation via LC-MS .
- Lyophilization : Improve shelf life by freeze-drying in trehalose matrices (Tg > 50°C) .
- Light Sensitivity : Store in amber vials under argon to prevent photolysis of the sulfonyloxy group .
Data Interpretation and Reporting
Q. How to reconcile conflicting cytotoxicity data between 2D vs. 3D cell culture models?
Q. What statistical approaches are critical for validating high-throughput screening (HTS) data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
